molecular formula C21H18ClFN2O3 B2926979 [5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 2-fluorobenzoate CAS No. 380539-32-2

[5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 2-fluorobenzoate

Cat. No. B2926979
CAS RN: 380539-32-2
M. Wt: 400.83
InChI Key: SAKAJAITLIDDCU-UHFFFAOYSA-N
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Description

[5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 2-fluorobenzoate is a chemical compound that has been widely used in scientific research. This compound is a member of the quinoline family and is known for its unique chemical properties, including its ability to inhibit certain enzymes and modulate cellular signaling pathways.

Mechanism of Action

The mechanism of action of [5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 2-fluorobenzoate is complex and involves multiple targets. This compound has been shown to inhibit the activity of protein kinase C and phosphodiesterases, which are involved in cellular signaling pathways. Additionally, this compound has been shown to modulate the activity of ion channels and neurotransmitter receptors, which are involved in neuronal signaling. The precise mechanism of action of this compound is still being studied, and further research is needed to fully understand its effects.
Biochemical and Physiological Effects
[5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 2-fluorobenzoate has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes, including protein kinase C and phosphodiesterases, which are involved in cellular signaling pathways. Additionally, this compound has been shown to modulate the activity of ion channels and neurotransmitter receptors, making it a valuable tool for studying neuronal signaling. Further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

[5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 2-fluorobenzoate has several advantages for lab experiments. This compound is relatively easy to synthesize and has a high purity level, making it a valuable tool for studying cellular signaling pathways. Additionally, this compound has been shown to have a wide range of effects on cellular signaling, making it a versatile tool for studying various biological processes.
However, there are also limitations to using this compound in lab experiments. One limitation is that its effects on cellular signaling pathways can be complex and difficult to interpret. Additionally, the precise mechanism of action of this compound is still being studied, and further research is needed to fully understand its effects.

Future Directions

There are several future directions for research on [5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 2-fluorobenzoate. One area of research is to further understand the mechanism of action of this compound and its effects on cellular signaling pathways. Additionally, this compound could be used to develop new drugs for the treatment of various diseases, including cancer and neurological disorders. Finally, this compound could be used to study the role of cellular signaling pathways in various biological processes, leading to a better understanding of the underlying mechanisms of disease.

Synthesis Methods

The synthesis of [5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 2-fluorobenzoate involves a series of chemical reactions. The starting material for the synthesis is 5-chloro-8-hydroxyquinoline, which is reacted with morpholine and formaldehyde to form 5-chloro-7-(morpholin-4-ylmethyl)quinolin-8-ol. This intermediate is then reacted with 2-fluorobenzoic acid to form the final product, [5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 2-fluorobenzoate.

Scientific Research Applications

[5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 2-fluorobenzoate has been used in various scientific research applications, including cancer research, neuroscience, and drug discovery. This compound has been shown to inhibit the activity of certain enzymes, including protein kinase C and phosphodiesterases, which are involved in cellular signaling pathways. Additionally, this compound has been shown to modulate the activity of ion channels and neurotransmitter receptors, making it a valuable tool for studying neuronal signaling.

properties

IUPAC Name

[5-chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFN2O3/c22-17-12-14(13-25-8-10-27-11-9-25)20(19-15(17)5-3-7-24-19)28-21(26)16-4-1-2-6-18(16)23/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAKAJAITLIDDCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=C3C=CC=NC3=C2OC(=O)C4=CC=CC=C4F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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